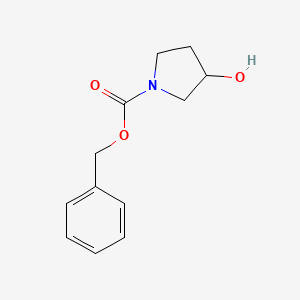

苯甲基 3-羟基吡咯烷-1-羧酸酯

概述

描述

Synthesis Analysis

The synthesis of benzyl 3-hydroxypyrrolidine-1-carboxylate and related compounds has been explored through various methods. One approach involves the melting reaction of the salt formed by L-malic acid and benzylamine in methanol, which, under optimal conditions (140°C for 8 hours), yielded a significant amount of the desired product (Qiu Fei, 2011). Another method reported is the asymmetric synthesis of the compound from L-maleic acid, involving steps such as reaction with acetyl chloride, cyclization with benzylamine, and reduction, achieving a 59% overall yield (Wu Song, 2010).

Molecular Structure Analysis

The molecular structure of benzyl 3-hydroxypyrrolidine-1-carboxylate is characterized by its pyrrolidine ring, which exhibits interesting tautomerism and stereochemistry. For instance, the tautomerism of related 3-hydroxypyrroles has been studied, revealing insights into the factors governing such behavior, which is crucial for understanding the chemical reactivity and interactions of these molecules (T. Momose et al., 1979).

Chemical Reactions and Properties

Benzyl 3-hydroxypyrrolidine-1-carboxylate participates in various chemical reactions, leveraging its pyrrolidine and ester functionalities. For example, its synthesis process typically involves reactions such as esterification, cyclization, and reduction. The compound's reactivity is further exemplified by its use in the synthesis of cis- and trans-stereoisomers of pyrrolidine carboxylic acids, demonstrating its utility in producing stereochemically complex molecules (M. Bunnage et al., 2004).

Physical Properties Analysis

The physical properties of benzyl 3-hydroxypyrrolidine-1-carboxylate, such as melting point and solubility, are influenced by its molecular structure. Although specific data for this compound were not directly found, related studies on the melting reaction for its synthesis provide insights into the conditions necessary for its formation, suggesting its stability under certain temperatures (Qiu Fei, 2011).

Chemical Properties Analysis

The chemical properties of benzyl 3-hydroxypyrrolidine-1-carboxylate, including reactivity and potential for further functionalization, make it a valuable intermediate in organic synthesis. The compound's ability to undergo various reactions, such as those involved in its synthesis, highlights its versatility. The efficient synthesis and stereochemical control achieved in producing related pyrrolidine compounds underscore the chemical properties that make benzyl 3-hydroxypyrrolidine-1-carboxylate and its derivatives of interest in the development of pharmaceutical agents (Wu Song, 2010).

科学研究应用

合成方法

熔融反应合成:苯甲基 3-羟基吡咯烷-1-羧酸酯可以通过 L-苹果酸和苯甲胺在甲醇中的熔融反应合成,在 140℃ 下 8 小时,产率为 68%,找到了最佳条件 (邱飞,2011)。

羟基化方法:使用鞘氨醇单胞菌 sp. HXN-200 对 N-苄基吡咯烷进行羟基化已被证明是有效的。这种方法增强了羟基化活性和对映选择性,能够形成 3-羟基吡咯烷 (李振等,2001)。

化学性质和反应

互变异构研究:对包括苯甲基 3-羟基吡咯烷-1-羧酸酯在内的 3-羟基吡咯的互变异构的研究揭示了影响这一现象的因素,有助于更深入地了解其化学性质 (T. Momose 等,1979)。

酶促动力学拆分:通过酶促动力学拆分合成与苯甲基 3-羟基吡咯烷-1-羧酸酯密切相关的 N-苄基-3-羟基吡咯烷,提供了获得对映体高度富集化化合物的见解 (G. Tofani 等,2015)。

生物催化和酶促羟基化

生物催化羟基化:利用假单胞菌 oleovorans GPo1 对 N-苄基吡咯烷进行羟基化,产生了 (R)-和 (S)- N-苄基-3-羟基吡咯烷,展示了生物催化在合成此类化合物中的潜力 (李志等,1999)。

对映选择性生物催化:研究证明了酶促羟基化在合成光学活性 N-苄基-3-羟基吡咯烷中的潜力,突出了这种方法的对映选择性能力 (H. Tomori 等,1996)。

安全和危害

未来方向

属性

IUPAC Name |

benzyl 3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLJFGOKYTZKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30913871 | |

| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-hydroxypyrrolidine-1-carboxylate | |

CAS RN |

97545-52-3 | |

| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)